Head-to-Head: [2-3H]Glucose vs. FDG and 2-Deoxyglucose in Myocardial Glucose Utilization Under Insulin-Stimulated Non-Steady-State Conditions
In isolated working rat hearts, the ratio of ³H₂O production from [2-3H]glucose metabolism to myocardial FDG uptake increased by 111% following insulin addition (1 mU/mL), by 428% after lactate (40 mmol/L), and by 232% after β-hydroxybutyrate (40 mmol/L), whereas 2-deoxyglucose retention failed to reflect these increases [1]. Under steady-state conditions, all three tracers were linearly correlated; the divergence emerged exclusively under the non-steady-state metabolic perturbations common in physiological and pathological states. This confirms that [2-3H]glucose is the only tracer among the three that accurately reports true glucose utilization when substrate competition or hormonal stimulation alters the relationship between glucose uptake and phosphorylation.
| Evidence Dimension | Ratio of ³H₂O release (true glucose utilization) to FDG uptake under varying metabolic conditions |
|---|---|
| Target Compound Data | [2-3H]glucose: ³H₂O production diverged from FDG uptake by +111% (insulin), +428% (lactate), +232% (β-hydroxybutyrate) |
| Comparator Or Baseline | FDG uptake and [U-14C]2-deoxyglucose retention: both tracers remained linearly related to [2-3H]glucose only under steady-state; failed to track insulin- or substrate-induced changes in true glucose utilization |
| Quantified Difference | FDG underestimated true glucose utilization by 111% under insulin, 428% under lactate, and 232% under β-hydroxybutyrate relative to [2-3H]glucose |
| Conditions | Isolated working rat heart perfusion; recirculating Krebs buffer with glucose (10 mmol/L), FDG (1 μCi/mL), [2-3H]glucose (0.05 μCi/mL), [U-14C]2-DG (0.025 μCi/mL); 60 min protocol; insulin (1 mU/mL), epinephrine (1 μmol/L), lactate (40 mmol/L), or β-hydroxybutyrate (40 mmol/L) added at 30 min |
Why This Matters
For laboratories using FDG-PET to quantify myocardial glucose metabolism, [2-3H]glucose is the essential co-validation standard; procurement of this specific tracer is necessary whenever non-steady-state metabolic conditions (insulin stimulation, ischemia-reperfusion, competing substrate) are part of the experimental design.
- [1] Doenst T, Taegtmeyer H. Fundamental Limitations of [18F]2-Deoxy-2-Fluoro-d-Glucose for Assessing Myocardial Glucose Uptake. Circulation. 1995;91(9):2435-2444. doi:10.1161/01.CIR.91.9.2435. View Source
